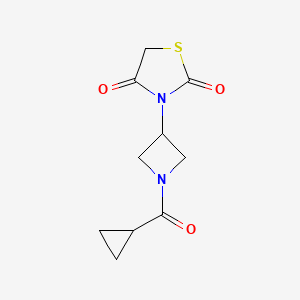

3-(1-(环丙烷甲酰)氮杂环丁烷-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

Thiazolidine-2,4-dione derivatives are synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N -methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives .Molecular Structure Analysis

Thiazolidine-2,4-dione is a five-membered, heterocyclic compound. Chemically, the thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH 2), which allows for various modifications of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives often involve Knoevenagel condensation . The synthesized compounds were tested for the inhibition of lipid peroxidation as well as for the inhibition of soy lipoxygenase enzyme activity .科学研究应用

生物活性与潜在治疗用途

生物活性和治疗潜力:噻唑烷-2,4-二酮的衍生物,包括与3-(1-(环丙烷羰基)氮杂环丁烷-3-基)噻唑烷-2,4-二酮结构相似的化合物,因其多样的生物活性而被广泛研究。它们对各种菌株表现出抗菌活性,一些化合物表现出良好至优异的活性,特别是那些带有吡啶或哌嗪部分的化合物。此外,具有哌嗪部分的化合物也表现出抗真菌特性。有趣的是,这些化合物通常不会表现出高细胞毒性,这表明它们具有副作用较低的治疗用途的潜力 (Mohanty 等人,2015)。

抗癌和抗菌潜力:另一项研究重点关注噻唑烷酮和氮杂环丁酮类似物,强调了它们对多重耐药菌株的抗菌活性和对各种癌细胞系的细胞毒活性。研究结果表明,某些噻唑烷酮和氮杂环丁酮类似物是有效的抗菌和抗癌剂。与噻唑烷酮衍生物相比,氮杂环丁酮在这些方面的表现更有效,这一点尤其值得注意 (Hussein 等人,2020)。

合成和医学应用:新型噻唑烷-2,4-二酮衍生物的合成和生物学评价显示出对炎症标志物的显着抑制作用。例如,一些化合物表现出比商业药物更好的抗炎作用,表明它们作为炎症性疾病治疗剂的潜力。该研究还强调了这些化合物在炎症动物模型中的保护特性 (Ma 等人,2011)。

抗癌活性:与噻唑烷-2,4-二酮结构密切相关的茚满酮衍生物因其作为癌症治疗剂的潜力而受到研究。发现新型螺茚满酮化合物对各种白血病细胞系表现出细胞毒作用,并观察到通过激活线粒体通路诱导细胞凋亡,突出了它们在白血病治疗中的潜力 (Kavitha 等人,2009)。

化学合成和药物设计

化学合成和机理:对相关化合物(如氮杂环丁-2-酮和噻唑烷-2,4-二酮)合成的研究提供了对它们的化学性质和在药物设计和开发中的潜在应用的见解。例如,1-氮杂双环[1.1.0]丁烷在特定条件下与活化的酰胺反应,生成化合物,该化合物具有作为制备新抗生素的关键中间体的潜力 (Hayashi 等人,2009)。

药物设计和抗菌活性:以2-氨基-5-环丙基-1,3,4-噻二唑作为抗菌剂合成新型氮杂环丁-2-酮和噻唑烷-4-酮突出了环丙基在增强抗菌活性中的结构重要性。这些研究,包括分子对接和细胞壁合成抑制的测定,有助于理解作用机制和药物设计的潜力 (Patel 等人,2014)。

抗分枝杆菌活性:研究杂合芳基亚烷基噻唑烷-2,4-二酮对结核分枝杆菌的抗分枝杆菌活性,提供了对噻唑烷-2,4-二酮衍生物在治疗结核病中的潜在用途的见解。研究发现,大多数化合物表现出中等至良好的活性,一些化合物比标准药物活性显着更高,为抗分枝杆菌药物开发提供了新途径 (Ponnuchamy 等人,2014)。

作用机制

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to activate the ppar-γ receptor, thereby promoting targeted gene expression . In terms of antimicrobial action, they inhibit the function of cytoplasmic Mur ligases .

Biochemical Pathways

Tzd analogues are known to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Pharmacokinetics

In-silico adme studies of a series of thiazolidin-2,4-dione derivatives revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.

Result of Action

A series of thiazolidin-2,4-dione derivatives were evaluated for their antioxidant, anticancer, and antimicrobial potential . The results revealed that all the screened derivatives possess mild anticancer potential .

未来方向

The future directions for research on “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine. Additionally, more environmentally friendly methods of synthesis could be explored .

生化分析

Biochemical Properties

The compound 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione has been identified as a potential inhibitor of Protein Tyrosine Phosphatase-1B (PTP1B), an enzyme involved in cellular signal transduction . PTP1B has been recognized as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Cellular Effects

In cellular processes, 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione has shown potential in improving insulin resistance and reducing blood sugar levels in diabetic mice . It also appears to improve glucose tolerance and abnormal blood lipids .

Molecular Mechanism

The molecular mechanism of action of 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with PTP1B. The compound acts as an inhibitor of PTP1B, thereby positively influencing the insulin signaling pathway .

Dosage Effects in Animal Models

While specific dosage effects of 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione in animal models are not yet available, it has been observed that compounds with similar structures have shown potential in improving insulin resistance and reducing blood sugar levels in diabetic mice .

Metabolic Pathways

Given its potential role as a PTP1B inhibitor, it may be involved in the metabolic pathways related to insulin signaling .

属性

IUPAC Name |

3-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c13-8-5-16-10(15)12(8)7-3-11(4-7)9(14)6-1-2-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVTUFZLZGPSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

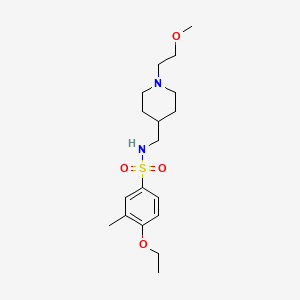

![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)

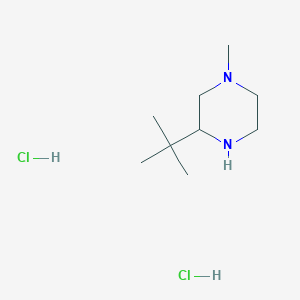

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)

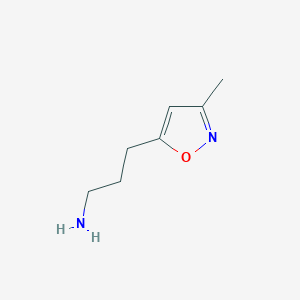

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)